molecular formula C10H11FN2O B2868406 6-Fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one CAS No. 1509694-32-9

6-Fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one

Cat. No. B2868406
CAS RN: 1509694-32-9
M. Wt: 194.209
InChI Key: XCYKGABJSFHMIM-UHFFFAOYSA-N
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Description

“6-Fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one” is a chemical compound with the molecular formula C10H12FN . It is used as an intermediate in the production of anti-cancer quinoline derivatives and antibacterial agents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 165.21 . It has a melting point of 31-33°C . The predicted boiling point is 254.6±29.0 °C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Chemical Behavior and Synthesis

6-Fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one, as part of the benzodiazepine family, shows diverse chemical behaviors, particularly in its interactions with different agents. For example, Bianchi, Häusermann, and Rossi (1979) studied the chemical behavior of similar benzotriazepines towards methylating and acidic agents, highlighting complex reactions and product formations (Bianchi, Häusermann & Rossi, 1979). Furthermore, studies like that of Vezina-Dawod et al. (2017) have demonstrated efficient protocols for synthesizing polysubstituted benzodiazepinones, indicating the compound's potential for varied medicinal applications (Vezina-Dawod et al., 2017).

Molecular Framework Utilization

The compound's molecular framework has been exploited for synthesizing various analogs with potential medicinal interest. Devi, Gupta, and Kishore (2014) described the synthesis of novel oxadiazole ring incorporated analogs, showcasing the compound's versatility in drug development (Devi, Gupta & Kishore, 2014).

Inclusion Complex Formation and Pharmaceutical Applications

The formation of inclusion complexes with compounds like β-cyclodextrin can enhance the physical and chemical properties of drugs. Papezhuk et al. (2020) explored the synthesis and characterization of such complexes, indicating the potential for improved pharmaceutical forms (Papezhuk et al., 2020).

Safety and Hazards

The compound is classified as an irritant, with hazard statements H319, H335, and H315 . Precautionary measures include avoiding contact with skin, eyes, and respiratory tract .

properties

IUPAC Name

6-fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-6-5-9(14)13-10-7(11)3-2-4-8(10)12-6/h2-4,6,12H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYKGABJSFHMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one

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